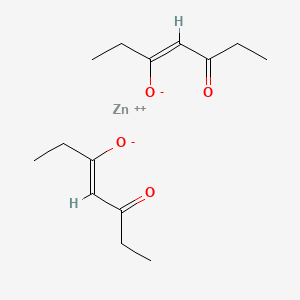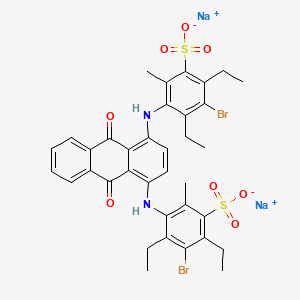
Benzenesulfonic acid, 3,3'-((9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino)bis(5-bromo-4,6-diethyl-2-methyl-, disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonic acid, 3,3’-((9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino)bis(5-bromo-4,6-diethyl-2-methyl-, disodium salt) is a complex organic compound known for its use as a dye. This compound is characterized by its intricate molecular structure, which includes benzenesulfonic acid groups and an anthracenediyl core. It is commonly used in various industrial applications, particularly as a colorant in cleaning products, inks, paints, and plastics .
Méthodes De Préparation
The synthesis of benzenesulfonic acid, 3,3’-((9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino)bis(5-bromo-4,6-diethyl-2-methyl-, disodium salt) involves several steps. The process typically begins with the preparation of the anthracenediyl core, followed by the introduction of benzenesulfonic acid groups. The reaction conditions often include the use of strong acids and bases to facilitate the formation of the desired compound. Industrial production methods may involve large-scale synthesis using automated equipment to ensure consistency and purity .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of sulfonic acid derivatives, while reduction reactions may yield simpler aromatic compounds .
Applications De Recherche Scientifique
Benzenesulfonic acid, 3,3’-((9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino)bis(5-bromo-4,6-diethyl-2-methyl-, disodium salt) has a wide range of scientific research applications In chemistry, it is used as a model compound for studying the behavior of sulfonic acids and their derivatives In biology, it is used as a staining agent for visualizing cellular structuresIn industry, it is used as a dye in various products, including cleaning agents, inks, and plastics .
Mécanisme D'action
The mechanism of action of this compound involves its interaction with molecular targets through its sulfonic acid groups. These groups can form strong ionic bonds with positively charged molecules, leading to changes in the structure and function of the target molecules. The pathways involved in these interactions are complex and depend on the specific application and environment in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar compounds to benzenesulfonic acid, 3,3’-((9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino)bis(5-bromo-4,6-diethyl-2-methyl-, disodium salt) include other sulfonic acid derivatives and anthracene-based dyes. These compounds share similar chemical properties but may differ in their specific applications and reactivity. For example, benzenesulfonic acid derivatives with different substituents may have varying solubility and stability, making them suitable for different industrial uses .
Propriétés
Numéro CAS |
72152-60-4 |
|---|---|
Formule moléculaire |
C36H34Br2N2Na2O8S2 |
Poids moléculaire |
892.6 g/mol |
Nom IUPAC |
disodium;3-bromo-5-[[4-(3-bromo-2,4-diethyl-6-methyl-5-sulfonatoanilino)-9,10-dioxoanthracen-1-yl]amino]-2,4-diethyl-6-methylbenzenesulfonate |
InChI |
InChI=1S/C36H36Br2N2O8S2.2Na/c1-7-19-29(37)21(9-3)35(49(43,44)45)17(5)31(19)39-25-15-16-26(28-27(25)33(41)23-13-11-12-14-24(23)34(28)42)40-32-18(6)36(50(46,47)48)22(10-4)30(38)20(32)8-2;;/h11-16,39-40H,7-10H2,1-6H3,(H,43,44,45)(H,46,47,48);;/q;2*+1/p-2 |
Clé InChI |
IDQOZMFNWNDEHR-UHFFFAOYSA-L |
SMILES canonique |
CCC1=C(C(=C(C(=C1NC2=C3C(=C(C=C2)NC4=C(C(=C(C(=C4CC)Br)CC)S(=O)(=O)[O-])C)C(=O)C5=CC=CC=C5C3=O)C)S(=O)(=O)[O-])CC)Br.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




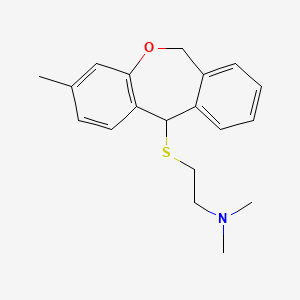
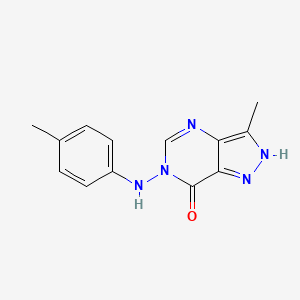
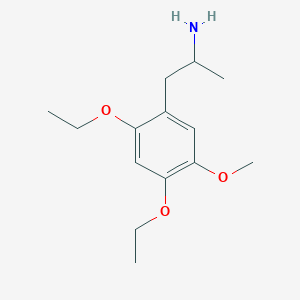
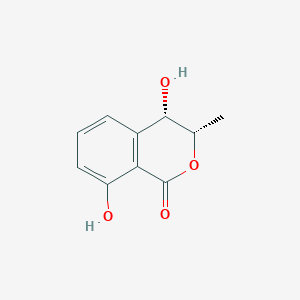


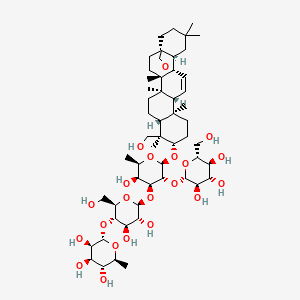
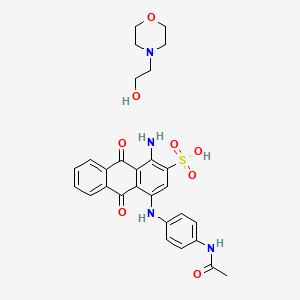
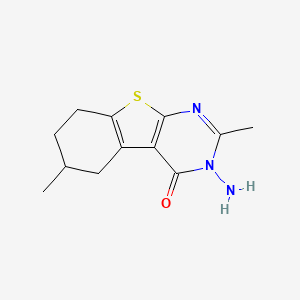
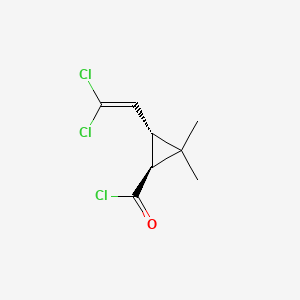
![1-Amino-4-(2-methylanilino)-9,10-dioxoanthracene-2-sulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B15193448.png)
